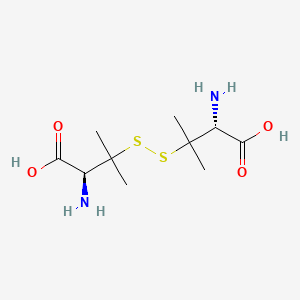

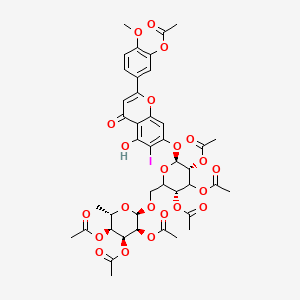

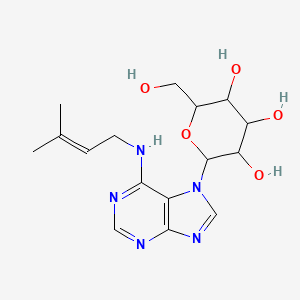

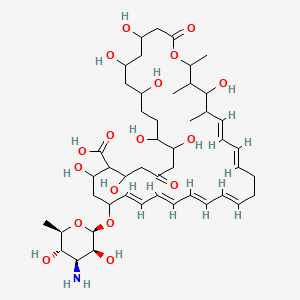

(21E,23E,25E,27E,31E,33E)-20-((2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-4,6,8,11,12,16,18,36-octahydroxy-35,37,38-trimethyl-2,14-dioxooxacyclooctatriaconta-21,23,25,27,31,33-hexaene-17-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nystatin dihydrate is a polyene antifungal compound primarily used to treat fungal infections caused by Candida species. It is a derivative of nystatin, which was discovered in 1950 by Rachel Fuller Brown and Elizabeth Lee Hazen. Nystatin dihydrate is known for its broad-spectrum fungicidal and fungistatic activity against various yeasts and fungi .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Nystatin dihydrate is synthesized from the bacterium Streptomyces noursei. The production process involves the fermentation of Streptomyces noursei, followed by extraction and purification of the compound. The fermentation process is carried out under controlled conditions to optimize the yield of nystatin .

Industrial Production Methods

Industrial production of nystatin dihydrate involves large-scale fermentation of Streptomyces noursei. The fermentation broth is then subjected to various extraction and purification steps to isolate nystatin. The purified nystatin is then converted to its dihydrate form by crystallization from an appropriate solvent .

Analyse Des Réactions Chimiques

Types of Reactions

Nystatin dihydrate undergoes several types of chemical reactions, including:

Oxidation: Nystatin can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the structure of nystatin, potentially altering its antifungal properties.

Substitution: Nystatin can undergo substitution reactions, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the chemical reactions of nystatin dihydrate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as methanol, ethanol, and chloroform .

Major Products Formed

The major products formed from the chemical reactions of nystatin dihydrate depend on the specific reaction conditions. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce dehydroxylated compounds .

Applications De Recherche Scientifique

Nystatin dihydrate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the structure-activity relationship of polyene antifungals.

Biology: Employed in research on fungal cell membrane permeability and the role of ergosterol in fungal cells.

Medicine: Extensively used in clinical research to develop new antifungal therapies and to study the efficacy of nystatin in treating various fungal infections.

Industry: Utilized in the development of antifungal coatings and materials for medical devices

Mécanisme D'action

Nystatin dihydrate exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the cell membrane, forming pores that allow the leakage of intracellular contents. The resulting loss of essential cellular components leads to cell death. Nystatin’s selectivity for fungal cells over mammalian cells is due to its higher affinity for ergosterol compared to cholesterol, the primary sterol in mammalian cell membranes .

Comparaison Avec Des Composés Similaires

Nystatin dihydrate is often compared with other polyene antifungals, such as amphotericin B and natamycin. While all these compounds share a similar mechanism of action, nystatin dihydrate is unique in its specific binding affinity and spectrum of activity.

Similar Compounds

Amphotericin B: Another polyene antifungal with a broader spectrum of activity but higher toxicity.

Natamycin: A polyene antifungal used primarily in the food industry as a preservative

Nystatin dihydrate stands out due to its specific use in treating Candida infections and its relatively lower toxicity compared to amphotericin B.

Propriétés

Formule moléculaire |

C47H75NO17 |

|---|---|

Poids moléculaire |

926.1 g/mol |

Nom IUPAC |

(21E,23E,25E,27E,31E,33E)-20-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6,8,11,12,16,18,36-octahydroxy-35,37,38-trimethyl-2,14-dioxo-1-oxacyclooctatriaconta-21,23,25,27,31,33-hexaene-17-carboxylic acid |

InChI |

InChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-35(65-47-45(60)42(48)44(59)30(4)64-47)26-39(56)41(46(61)62)38(55)24-34(52)23-37(54)36(53)20-19-31(49)21-32(50)22-33(51)25-40(57)63-29(3)28(2)43(27)58/h5-6,8,10-18,27-33,35-39,41-45,47,49-51,53-56,58-60H,7,9,19-26,48H2,1-4H3,(H,61,62)/b6-5+,10-8+,13-11+,14-12+,17-15+,18-16+/t27?,28?,29?,30-,31?,32?,33?,35?,36?,37?,38?,39?,41?,42+,43?,44-,45+,47+/m1/s1 |

Clé InChI |

ZDFDJJJGIRGMBE-YMRVYQTRSA-N |

SMILES isomérique |

C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC\2CC(C(C(CC(=O)CC(C(CCC(CC(CC(CC(=O)OC(C(C(C(/C=C/C=C/CC/C=C/C=C/C=C/C=C2)C)O)C)C)O)O)O)O)O)O)C(=O)O)O)O)N)O |

SMILES canonique |

CC1C=CC=CCCC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.